Cas no 83945-57-7 (1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)-)

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- structure
83945-57-7 structure
اسم المنتج:1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)-
كاس عدد:83945-57-7
وسط:C20H30O2
ميغاواط:302.451006412506
CID:836833
PubChem ID:12303813

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 1-Naphthalenecarboxylic acid, decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl ]-, (1R,4aR,5S,8aR)-
    • 4-Epicommunic acid
    • (1R,4aR,5S,8aR)-1,4a-Dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pe ntadien-1-yl]decahydro-1-naphthalenecarboxylic acid
    • Labda-8(17)
    • [ "Labda-8(17)", "12E", "14-trien-18-oic acid" ]
    • (1R,4aR,5S,8aR)-Decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadien-1-yl]-1-naphthalenecarboxylic acid (ACI)
    • 1-Naphthalenecarboxylic acid, decahydro-1,4a-dimethyl-6-methylene-5-(3-methyl-2,4-pentadienyl)-, [1R-[1α,4aβ,5β(E),8aα]]- (ZCI)
    • 1-Naphthalenecarboxylic acid, decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- (9CI)
    • (+)-trans-Ozic acid
    • 4-epi-trans-Communic acid
    • trans-Ozic acid
    • (1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
    • CHEMBL3402737
    • FS-9087
    • (+)-trans-Ozic acid; 4-epi-trans-Communic acid
    • (1R,4AR,5S,8aR)-1,4a-dimethyl-6-methylene-5-((E)-3-methylpenta-2,4-dien-1-yl)decahydronaphthalene-1-carboxylic acid
    • AKOS040761135
    • 83945-57-7
    • 1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)-
    • نواة داخلي: 1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+/t16-,17+,19+,20+/m0/s1
    • مفتاح Inchi: YGBZFOQXPOGACY-ONIUZDBUSA-N
    • ابتسامات: C[C@@]12[C@@H](C/C=C(\C)/C=C)C(=C)CC[C@H]1[C@](CCC2)(C)C(=O)O

حساب السمة

  • نوعية دقيقة: 302.22500
  • النظائر كتلة واحدة: 302.224580195g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 2
  • عدد الذرات الثقيلة: 22
  • تدوير ملزمة العد: 4
  • تعقيدات: 516
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 4
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 1
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 5.7
  • طوبولوجي سطح القطب: 37.3Ų

الخصائص التجريبية

  • اللون / الشكل: Powder
  • كثيف: 1.3±0.1 g/cm3
  • نقطة الغليان: 271.7±40.0 °C at 760 mmHg
  • نقطة الوميض: 144.3±12.9 °C
  • بسا: 37.30000
  • لوغب: 5.37230
  • ضغط البخار: 0.0±0.5 mmHg at 25°C

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- أمن المعلومات

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TargetMol Chemicals
TN3028-5 mg
4-Epicommunic acid
83945-57-7 98%
5mg
¥ 3,330 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E12800-5mg
(1R,4aR,5S,8aR)-1,4a-Dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pe ntadien-1-yl]decahydro-1-naphthalenecarboxylic acid
83945-57-7 ,HPLC≥98%
5mg
¥3438.0 2023-09-08
TargetMol Chemicals
TN3028-5mg
4-Epicommunic acid
83945-57-7
5mg
¥ 3330 2024-07-20
TargetMol Chemicals
TN3028-1 mL * 10 mM (in DMSO)
4-Epicommunic acid
83945-57-7 98%
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-15
TargetMol Chemicals
TN3028-1 ml * 10 mm
4-Epicommunic acid
83945-57-7
1 ml * 10 mm
¥ 3430 2024-07-20

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
1.2 Reagents: Sodium bisulfite Solvents: Water
المراجع
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

طريقة الإنتاج 2

رد فعل الشرط
1.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
2.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
3.2 Reagents: Sodium bisulfite Solvents: Water
المراجع
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  2,3-Benzodioxin-1,4-dione ;  rt; 12 h, 40 °C; 40 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  6 h, 40 °C
1.3 Solvents: Water ;  pH 7
2.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  1.5 h, -78 °C
2.2 Reagents: Zinc Solvents: Acetic acid ;  2.5 h, rt
2.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
2.4 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
4.1 Solvents: Toluene ;  rt; 24 h, 110 °C
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
5.3 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
المراجع
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
3.1 Solvents: Toluene ;  rt; 24 h, 110 °C
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
المراجع
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
المراجع
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

طريقة الإنتاج 6

رد فعل الشرط
1.1 Solvents: Toluene ;  rt; 24 h, 110 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
المراجع
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Solvents: Toluene ;  rt; 24 h, 110 °C
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
المراجع
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
4.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
4.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
5.2 Reagents: Sodium bisulfite Solvents: Water
المراجع
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt
2.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ,  2,3-Benzodioxin-1,4-dione ;  rt; 12 h, 40 °C; 40 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Methanol ,  Water ;  6 h, 40 °C
2.3 Solvents: Water ;  pH 7
3.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  1.5 h, -78 °C
3.2 Reagents: Zinc Solvents: Acetic acid ;  2.5 h, rt
3.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
3.4 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
5.1 Solvents: Toluene ;  rt; 24 h, 110 °C
6.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
6.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
6.3 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
7.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
المراجع
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Hydrazine Solvents: Diethylene glycol ;  22 °C → 160 °C; 2 h, 160 °C; 160 °C → 22 °C
1.2 Reagents: Potassium hydroxide ;  22 °C → 180 °C; 4 h, 180 °C; 180 °C → 22 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, pH 7, 22 °C
3.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
7.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
7.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
7.3 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
8.2 Reagents: Sodium bisulfite Solvents: Water
المراجع
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
3.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
4.2 Reagents: Sodium bisulfite Solvents: Water
المراجع
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
المراجع
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
2.2 Reagents: Sodium bisulfite Solvents: Water
المراجع
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, pH 7, 22 °C
2.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
6.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
6.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
6.3 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
7.2 Reagents: Sodium bisulfite Solvents: Water
المراجع
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C → 22 °C; 2.5 h, 22 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ozone Solvents: Dichloromethane ;  -78 °C
2.2 Reagents: Triphenylphosphine ;  -78 °C → 22 °C; 4 h, 22 °C
3.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  15 min, 22 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, 22 °C
4.1 Reagents: Hydrazine Solvents: Diethylene glycol ;  22 °C → 160 °C; 2 h, 160 °C; 160 °C → 22 °C
4.2 Reagents: Potassium hydroxide ;  22 °C → 180 °C; 4 h, 180 °C; 180 °C → 22 °C
4.3 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, pH 7, 22 °C
6.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
6.2 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
7.2 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
8.2 Reagents: Hydrochloric acid Solvents: Water
9.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
10.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
10.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
10.3 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
11.2 Reagents: Sodium bisulfite Solvents: Water
المراجع
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  1.5 h, -78 °C
1.2 Reagents: Zinc Solvents: Acetic acid ;  2.5 h, rt
1.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
3.1 Solvents: Toluene ;  rt; 24 h, 110 °C
4.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
4.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
المراجع
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
5.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
5.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
5.3 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
6.2 Reagents: Sodium bisulfite Solvents: Water
المراجع
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  15 min, 22 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, 22 °C
2.1 Reagents: Hydrazine Solvents: Diethylene glycol ;  22 °C → 160 °C; 2 h, 160 °C; 160 °C → 22 °C
2.2 Reagents: Potassium hydroxide ;  22 °C → 180 °C; 4 h, 180 °C; 180 °C → 22 °C
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, pH 7, 22 °C
4.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
6.2 Reagents: Hydrochloric acid Solvents: Water
7.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
8.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
8.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
8.3 Reagents: Sodium bicarbonate Solvents: Water
9.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
9.2 Reagents: Sodium bisulfite Solvents: Water
المراجع
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Ozone Solvents: Dichloromethane ;  -78 °C
1.2 Reagents: Triphenylphosphine ;  -78 °C → 22 °C; 4 h, 22 °C
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  15 min, 22 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, 22 °C
3.1 Reagents: Hydrazine Solvents: Diethylene glycol ;  22 °C → 160 °C; 2 h, 160 °C; 160 °C → 22 °C
3.2 Reagents: Potassium hydroxide ;  22 °C → 180 °C; 4 h, 180 °C; 180 °C → 22 °C
3.3 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, pH 7, 22 °C
5.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 30 min, 0 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Pyridine ,  Thionyl chloride Solvents: Dichloromethane ;  1 h, -78 °C
6.2 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  1 h, -78 °C
7.2 Reagents: Hydrochloric acid Solvents: Water
8.1 Solvents: Toluene ;  22 °C → 110 °C; 22 h, 110 °C
9.1 Reagents: Butyllithium Solvents: Hexane ;  30 min, 0 °C; 0 °C → -78 °C
9.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
9.3 Reagents: Sodium bicarbonate Solvents: Water
10.1 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Catalysts: 2-Azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ,  Dichloromethane ,  Water ;  24 h, pH 4.6, rt
10.2 Reagents: Sodium bisulfite Solvents: Water
المراجع
Total Synthesis of Taiwaniadducts B, C, and D
Deng, Jun; et al, Journal of the American Chemical Society, 2014, 136(23), 8185-8188

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane ;  1.5 h, -78 °C
1.2 Reagents: Zinc Solvents: Acetic acid ;  2.5 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C → rt; overnight, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Triethylsilane Catalysts: Palladium ,  Water Solvents: Tetrahydrofuran ;  overnight, rt
4.1 Solvents: Toluene ;  rt; 24 h, 110 °C
5.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, 0 °C
5.2 Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
5.3 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Potassium hydroxide ,  Lithium hydroxide Solvents: Methanol ,  Water ;  24 h, reflux; reflux → rt
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
المراجع
A chiral pool approach for asymmetric syntheses of (-)-antrocin, (+)-asperolide C, and (-)-trans-ozic acid
Li, Fu-Zhuo; et al, Chemical Communications (Cambridge, 2016, 52(84), 12426-12429

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- Raw materials

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- Preparation Products

1-Naphthalenecarboxylic acid,decahydro-1,4a-dimethyl-6-methylene-5-[(2E)-3-methyl-2,4-pentadienyl]-, (1R,4aR,5S,8aR)- الوثائق ذات الصلة

الموردين الموصى بهم
Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Zouping Mingyuan Import and Export Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Hubei Cuiyuan Biotechnology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Taian Jiayue Biochemical Co., Ltd